2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3,7-diphenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)26-21-23-18-17(15-9-5-3-6-10-15)13-22-19(18)20(25)24(21)16-11-7-4-8-12-16/h3-14,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJBKFJXVQPPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step procedures:
Starting materials: : The synthesis begins with appropriate starting materials such as substituted pyrimidines and thiols.
Formation of intermediates: : The initial reaction usually involves the formation of key intermediates, which may include nucleophilic substitution reactions.
Cyclization: : The key step involves cyclization, where intermediates undergo intramolecular cyclization to form the pyrrolopyrimidine ring system.
Functional group modifications: : Post-cyclization, various functional group modifications are carried out to introduce the isopropylthio and diphenyl substituents.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to improve yield and reduce costs. This may involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or permanganates.
Reduction: : Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, permanganates, catalytic conditions.
Reduction: : Sodium borohydride, lithium aluminium hydride, mild acidic conditions.
Substitution: : Nucleophiles or electrophiles like halogens, alkylating agents, under conditions like reflux, microwave-assisted synthesis.
Major Products Formed
The major products depend on the reaction type:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduction of ketones to alcohols, nitriles to amines.
Substitution: : Introduction of new substituents like halogens or alkyl groups.
Scientific Research Applications
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has numerous applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules. It serves as a probe in studying various chemical reactions.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties. It's used in cell culture studies to evaluate its effects on cell proliferation and apoptosis.
Medicine: : Investigated for its therapeutic potential in treating diseases. It's being studied for its role in inhibiting enzymes and signaling pathways involved in disease progression.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: : It may target enzymes like kinases, proteases, or receptors involved in cell signaling.
Pathways Involved: : The compound can modulate pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs of the target compound, focusing on substituent variations and molecular properties:
Key Observations:
- Molecular Weight: The target compound (~387.1 g/mol) is lighter than benzylthio analogs (409.5–423.5 g/mol), which may improve pharmacokinetic properties like absorption .
- Synthetic Flexibility: Substituents at position 2 (e.g., benzylthio, isopropylthio) are introduced via nucleophilic substitution reactions, similar to methods described for thieno[3,2-d]pyrimidinones .
Physicochemical Property Trends
- Solubility : Smaller substituents (e.g., isopropylthio) likely increase aqueous solubility compared to bulky benzylthio groups.
- Thermal Stability: Thieno[3,2-d]pyrimidinones with methoxyphenyl groups exhibit melting points >200°C , suggesting similar thermal stability for the target compound.
Biological Activity
2-(Isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : CHNOS
- Molecular Weight : 358.44 g/mol
- CAS Number : 1111997-18-2
Antitumor Activity
Research has indicated that pyrrolo[3,2-d]pyrimidines exhibit promising antitumor properties. A study highlighted the structure-activity relationship (SAR) of related compounds, suggesting that modifications to the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines. The introduction of the isopropylthio group may contribute to increased lipophilicity and improved cellular uptake, enhancing its antitumor efficacy .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit Janus kinases (JAKs), which are pivotal in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Interference with DNA Synthesis : The compound may disrupt DNA synthesis by intercalating into the DNA helix or inhibiting topoisomerases, leading to cell cycle arrest and apoptosis .
Case Studies
- In Vitro Studies : In vitro assays using human cancer cell lines have demonstrated that this compound exhibits dose-dependent cytotoxicity. The IC values vary across different cell lines, indicating selective toxicity that warrants further investigation.
- Animal Models : Preliminary studies in animal models suggest that this compound can significantly reduce tumor size when administered at specific doses over a defined period. These studies are crucial for establishing effective dosing regimens for future clinical trials.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
